![molecular formula C10H14N2O2S B2858069 2-{[2-(Dimethylamino)ethyl]thio}nicotinic acid CAS No. 954574-20-0](/img/structure/B2858069.png)

2-{[2-(Dimethylamino)ethyl]thio}nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

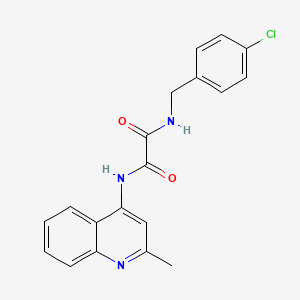

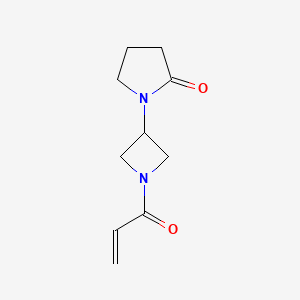

“2-{[2-(Dimethylamino)ethyl]thio}nicotinic acid” is a chemical compound with the molecular formula C10H14N2O2S . It is also known by other names such as BBV-034451, 2-(2-dimethylaminoethylthio)-3-pyridinecarboxylic acid, and 2-(2-dimethylaminoethylsulfanyl)pyridine-3-carboxylic acid .

Synthesis Analysis

While specific synthesis methods for “2-{[2-(Dimethylamino)ethyl]thio}nicotinic acid” were not found in the search results, related compounds such as poly [2-(dimethylamino) ethyl methacrylate]-b-polystyrene (PDMAEMA-b-PS) have been synthesized via RAFT . The properties of these polymers, which contain pH and temperature-responsive groups, have been studied to better understand their behavior .Applications De Recherche Scientifique

Corrosion Inhibition

- A study by Singh et al. (2016) describes the use of a related compound, 4(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone, as a corrosion inhibitor for mild steel in acidic conditions. The compound demonstrated high inhibition efficiency, acting as a mixed-type inhibitor and adhering to the Langmuir's adsorption isotherm model. This application suggests potential industrial uses in protecting metals from corrosion (Dharmendra Singh et al., 2016).

Heterocyclic Synthesis

- Gad-Elkareem et al. (2006) explored the synthesis of nicotinic acid esters and their conversion into various heterocyclic compounds, demonstrating the chemical versatility of nicotinic acid derivatives in producing a wide range of biologically active molecules (M. Gad-Elkareem et al., 2006).

Industrial Production

- Research by Lisicki et al. (2022) focused on ecological methods for producing nicotinic acid, highlighting the need for green chemistry approaches in the industrial production of this compound. This work points to the environmental and economic considerations in manufacturing nicotinic acid and its derivatives (Dawid Lisicki et al., 2022).

Receptor Agonist and Lipid-lowering Effects

- Studies have identified nicotinic acid as an effective lipid-lowering drug, acting through the GPR109A receptor. The anti-lipolytic effect of nicotinic acid involves inhibiting cyclic adenosine monophosphate (cAMP) accumulation in adipose tissue. This pharmacological action suggests potential therapeutic applications beyond traditional uses, such as treating dyslipidemia and possibly other metabolic disorders (S. Tunaru et al., 2003).

Antioxidative and Vasorelaxation Properties

- A study on thionicotinic acid derivatives reported their antioxidative and vasorelaxation effects, offering insights into the development of novel therapeutics for cardiovascular diseases. The derivatives showed potential in inducing vasorelaxation and acting as antioxidants, indicating their utility in pharmacological research (Supaluk Prachayasittikul et al., 2010).

Propriétés

IUPAC Name |

2-[2-(dimethylamino)ethylsulfanyl]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-12(2)6-7-15-9-8(10(13)14)4-3-5-11-9/h3-5H,6-7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJRCNAJEGUNNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCSC1=C(C=CC=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)

![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2857995.png)

![N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2857997.png)

![2-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2857998.png)

![N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2857999.png)

![Tert-butyl 7-[(prop-2-enoylamino)methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B2858005.png)

![Methyl 2-({[2-(3-nitrobenzoyl)hydrazino]carbonothioyl}amino)nicotinate](/img/structure/B2858006.png)

![2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride](/img/structure/B2858009.png)